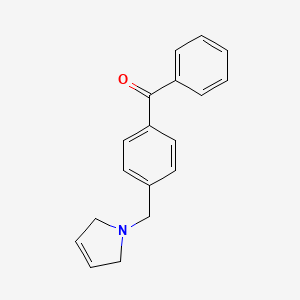

4-(3-Pyrrolinomethyl)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-11H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAAMXSOYPAMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643010 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-69-4 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzophenone Containing Scaffolds in Chemical Sciences

The benzophenone (B1666685) framework is a prominent and ubiquitous structure in medicinal chemistry and materials science. nih.govrsc.org This diaryl ketone consists of two phenyl rings attached to a central carbonyl group, a configuration that imparts a unique three-dimensional arrangement and electronic properties, making it a versatile scaffold for the design of novel compounds. nih.govrsc.org

Benzophenone-containing scaffolds are found in a multitude of naturally occurring molecules, many of which exhibit a wide array of biological activities. nih.gov These natural products have been isolated from various sources, including plants and fungi, and have demonstrated activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.net The inherent bioactivity of these natural benzophenones has spurred significant interest among researchers to synthesize and evaluate new derivatives. nih.gov

In the realm of synthetic chemistry, the benzophenone scaffold serves as a crucial building block for the development of new therapeutic agents and functional materials. nih.govrsc.org Its derivatives are present in several marketed drugs, highlighting its clinical relevance. nih.govrsc.org For instance, certain benzophenone derivatives have been investigated as inhibitors of human immunodeficiency virus (HIV-1) reverse transcriptase. researchgate.netacs.org The substitution pattern on the aryl rings of the benzophenone core can be systematically modified, allowing for the fine-tuning of the molecule's biological and physicochemical properties. nih.gov Research has shown that the biological activities of these molecules can vary significantly based on the nature and position of these substituents. nih.gov

Beyond medicinal applications, benzophenone derivatives are also utilized as photoinitiators in polymer chemistry and as key components in the development of materials with specific optical and electronic properties. nih.govrsc.org

Significance of Pyrrolidine and Benzophenone Moieties in Advanced Molecular Design

The combination of a pyrrolidine (B122466) ring and a benzophenone (B1666685) core in a single molecule, such as 4-(3-Pyrrolinomethyl)benzophenone, suggests a design strategy aimed at leveraging the distinct and complementary properties of each moiety.

The pyrrolidine ring , a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. frontiersin.orgdntb.gov.ua Its significance stems from several key features:

Stereochemical Complexity : The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of multiple stereocenters. This three-dimensional complexity is crucial for specific interactions with biological targets like proteins and enzymes, which are themselves chiral. dntb.gov.uaresearchgate.net The spatial orientation of substituents on the pyrrolidine ring can drastically influence the biological profile of a molecule. dntb.gov.ua

Pharmacophore Contribution : The pyrrolidine scaffold is present in numerous natural products, particularly alkaloids, and a significant number of FDA-approved drugs. frontiersin.orgnih.gov It can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are essential for molecular recognition and binding affinity.

Synthetic Versatility : The pyrrolidine ring can be readily synthesized and functionalized, providing a flexible platform for the construction of diverse molecular libraries for drug discovery. researchgate.net

The benzophenone moiety , as previously discussed, also brings critical attributes to molecular design:

Bioactivity Hub : The benzophenone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govrsc.org It has been associated with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net

Structural Rigidity and Conformational Control : The diaryl ketone structure provides a degree of rigidity, which can be advantageous in positioning other functional groups for optimal interaction with a biological target.

Photophysical Properties : The carbonyl group in benzophenone can absorb UV light, a property that is exploited in its use as a photophore and in the design of photo-responsive materials. nih.gov

The linkage of a pyrrolino group (a derivative of pyrrolidine) to a benzophenone scaffold in this compound suggests a molecular design aimed at exploring new regions of chemical space and potentially achieving novel or enhanced biological activities.

Overview of Research Trajectories for Analogous Chemical Entities and Their Precursors

Established Synthetic Pathways for the Benzophenone Core Structure

The synthesis of the diarylketone core of benzophenone is a well-established field in organic chemistry, with classical and modern methods offering diverse routes to this important structural motif. google.com

Friedel-Crafts Acylation Approaches for Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenones. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. mdpi.com The reaction of benzoic acid with benzene (B151609) in trifluoromethanesulfonic acid (TfOH) can yield benzophenone, though the reaction can be slow without additives. mdpi.com

The choice of catalyst and solvent system significantly impacts reaction efficiency. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly employed. researchgate.netresearchgate.net Research has shown that using little catalyst, such as FeCl₃ at high temperatures, can provide acceptable yields for activated aromatic substrates. researchgate.netcapes.gov.br Modern approaches have explored the use of ionic liquids as dual catalyst-solvent systems, which can offer higher catalytic activity compared to conventional organic solvents. researchgate.net For instance, the use of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) in combination with a Lewis acid can accelerate the reaction. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Benzoylation of Benzene

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Benzene | 80 | 0.5 | 95 | researchgate.net |

| [Bmim]Cl-FeCl₃ | None | 80 | 0.5 | 98 | researchgate.net |

| [Bmim]Cl-AlCl₃ | None | 80 | 2 | 85 | researchgate.net |

| [Bmim]Cl-ZnCl₂ | None | 80 | 4 | 72 | researchgate.net |

| Benzoic Acid/TfOH | None | Room Temp. | 24 | 48 | mdpi.com |

This table presents a selection of data to illustrate the relative efficiencies of different catalytic systems.

Anomalous reactions can sometimes occur. For example, the Friedel-Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene can yield not only the expected 2,6-dimethoxybenzophenone (B5711580) but also a more complex, doubly benzoylated product. rsc.org

Organometallic Coupling Reactions for Diarylketone Formation

Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts acylation through organometallic cross-coupling reactions. These methods provide milder reaction conditions and greater functional group tolerance. pressbooks.pub

The Suzuki-Miyaura reaction is a prominent example, typically involving the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide to form a carbon-carbon bond. pressbooks.pub A three-component variation, known as Suzuki carbonylation, couples an aryl bromide, an arylboronic acid, and carbon monoxide to directly yield diarylketones. The catalyst system Pd(OAc)₂/cataCXium A has proven highly effective for a broad range of substrates. nih.gov

Other transition metals are also effective. Ruthenium complexes, such as [RuHCl(CO)(PPh₃)₃], can catalyze the coupling of arylboronic acids with aryl aldehydes to produce diaryl ketones. researchgate.net This reaction is thought to proceed through the formation of an alcohol intermediate, which is then oxidized to the ketone via a ruthenium-catalyzed transfer hydrogenation. researchgate.net Similarly, palladium-catalyzed reactions of aldehydes with organoboronic acids in the presence of a suitable phosphine (B1218219) ligand and a base can afford diaryl ketones in moderate to excellent yields. researchgate.net

Table 2: Examples of Organometallic Coupling for Diarylketone Synthesis

| Reaction Type | Catalyst/Reagents | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Carbonylation | Pd(OAc)₂ / cataCXium A, CO | 4-Bromotoluene, Phenylboronic acid | 4-Methylbenzophenone | 94 | nih.gov |

| Ru-catalyzed Coupling | [RuHCl(CO)(PPh₃)₃], K₂CO₃ | Benzaldehyde, Phenylboronic acid | Benzophenone | 85 | researchgate.net |

| Pd-catalyzed Coupling | Pd(OAc)₂, P(1-nap)₃, Cs₂CO₃ | 4-Methoxybenzaldehyde, Phenylboronic acid | 4-Methoxybenzophenone | 98 | researchgate.net |

This table showcases representative yields for different organometallic coupling strategies leading to benzophenone derivatives.

Methodologies for Introducing the Pyrrolinomethyl Side Chain

The synthesis of the pyrroline (B1223166) ring and its attachment to the benzophenone core can be achieved through various strategies focused on the formation of nitrogen-containing heterocycles.

Amine Alkylation and Subsequent Functionalization Techniques

Amine alkylation is a fundamental reaction for forming C-N bonds. wikipedia.org For the synthesis of pyrrolidine (B122466) rings, intramolecular alkylation of haloamines is a direct approach. wikipedia.org A versatile method involves the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) using a reducing agent like sodium borohydride (B1222165) in an acidic medium. This one-batch process is fast, high-yielding, and compatible with a wide range of functional groups. thieme-connect.com

Tandem reactions offer efficient pathways to complex pyrrolidines. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, starting from a primary amine-tethered alkyne, can produce functionalized pyrrolidines in a single pot. nih.govnih.gov Another approach is the reductive amination of diketones, such as 2,5-hexanedione, with anilines, catalyzed by an iridium complex, to furnish N-aryl-substituted pyrrolidines. nih.gov

Relevance of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Related Heterocyclic Incorporations

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, known for its high efficiency, reliability, and broad scope in forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The reaction involves the coupling of a terminal alkyne and an azide, with a copper(I) catalyst dramatically accelerating the rate of this cycloaddition. acs.org

While CuAAC directly produces a triazole ring, not a pyrroline, its principles are highly relevant to the synthesis of nitrogen-containing heterocycles. The reaction's power lies in its ability to covalently link two different molecular fragments (one with an azide, one with an alkyne) with exceptional fidelity. This concept of using highly efficient, orthogonal reactions to "click" together building blocks is a central strategy in modern synthesis. Analogous click-type strategies can be envisioned or have been developed for other heterocycles. The robustness and functional group tolerance of CuAAC have set a benchmark for the development of other heterocyclic formation reactions. mdpi.commdpi.com

Table 3: Comparison of Methodologies for CuAAC Reaction

| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 2-3 h | 60-65 | 88-95 | mdpi.com |

| Microwave | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 10 min | 80 | 85-94 | mdpi.com |

| Solvent-Free | NHC-Cu Complex | None | 30-60 min | Room Temp. | 88-99 | mdpi.com |

| Green Solvent | CuI | Glycerol | 24 h | Room Temp. | 88 | mdpi.com |

This table compares different experimental conditions for the CuAAC synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, illustrating the versatility of the reaction.

Mannich-Type Reactions for Nitrogen Heterocycle Attachment in Analogous Compounds

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. It is particularly useful for synthesizing β-amino carbonyl compounds, which are valuable precursors to nitrogen heterocyles. acs.org

A two-step synthesis of highly substituted pyrrolidines has been developed utilizing an enantioselective Mannich reaction as the key step. nih.govacs.org This involves the reaction of silyl (B83357) ketene (B1206846) imines with acylhydrazones, promoted by a chiral Lewis acid, to create bishomoallylic benzoic hydrazides, which can then be cyclized to form the pyrrolidine ring. nih.govacs.org This demonstrates the utility of the Mannich reaction in constructing the core structure of substituted pyrrolidines. Organocatalysis has also been applied successfully; for instance, 3-pyrrolidinecarboxylic acid can catalyze Mannich-type reactions between ketones and imines, offering a direct route to functionalized amino ketones. acs.org

Strategies for Structural Diversification and Analog Preparation

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of the molecule for various applications. This can be achieved through systematic modifications of its constituent parts.

Systematic Modification of Benzophenone Aromatic Ring Substitutions

A common synthetic route to substituted benzophenones is the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). vedantu.comdoubtnut.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to improve yields and selectivity. researchgate.net For example, ionic liquids have been explored as alternative dual catalyst-solvents for these reactions. researchgate.net

Furthermore, the use of blocking groups can provide a strategic advantage in directing substitution to a specific position that might otherwise be disfavored. For instance, a t-butyl group can be introduced and later removed to facilitate ortho-substitution. researchgate.net

The following table summarizes various substituents that can be introduced onto the benzophenone rings and the typical reagents used:

| Substituent | Reagent(s) | Reaction Type |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | Nitration |

| Bromo (-Br) | Br₂, FeBr₃ | Bromination |

| Chloro (-Cl) | Cl₂, AlCl₃ | Chlorination |

| Sulfo (-SO₃H) | Fuming H₂SO₄ | Sulfonation |

| Alkyl (-R) | R-Cl, AlCl₃ | Friedel-Crafts Alkylation |

| Acyl (-COR) | R-COCl, AlCl₃ | Friedel-Crafts Acylation |

This table presents representative examples of electrophilic aromatic substitution reactions applicable to the benzophenone scaffold.

A series of 4-substituted benzophenone ethers have been synthesized by reacting 4-hydroxybenzophenone (B119663) with various aryl/alkyl halides, demonstrating the feasibility of introducing a wide range of functional groups at this position. royalsocietypublishing.org

Structural Variations within the Pyrrolidine Ring System

The pyrrolidine ring is a key structural feature in many biologically active compounds and offers numerous avenues for modification. nih.govwikipedia.org The synthesis of pyrrolidine derivatives can be approached in two main ways: the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors. mdpi.com

For pre-formed pyrrolidine rings, such as those derived from proline or 4-hydroxyproline, various functional groups can be introduced at different positions. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity, and thus, stereoselective synthetic methods are of high importance. nih.gov

The construction of the pyrrolidine ring itself can be achieved through various synthetic strategies. Tandem reactions, such as amination/cyanation/alkylation sequences, can provide functionalized pyrrolidines in a single pot. nih.gov Another approach involves the ring contraction of pyridines to yield pyrrolidine derivatives. nih.gov Microwave-promoted iminyl radical cyclizations have also been shown to be an effective method for synthesizing functionalized pyrrolines, which can then be reduced to the corresponding pyrrolidines. nsf.gov

Recent advances have also demonstrated the dearomative periphery modification of quinolinium salts to construct structurally complex pyrrolidine-tetrahydroquinoline polycyclic systems with high regio- and diastereoselectivity. acs.org

The following table outlines some strategies for introducing diversity into the pyrrolidine ring:

| Modification Strategy | Description | Key Reagents/Conditions |

| Functionalization of Proline Derivatives | Use of commercially available chiral proline to introduce substituents. | Various electrophiles and nucleophiles |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Azomethine ylide precursor, alkene |

| Tandem Amination/Cyanation/Alkylation | A one-pot reaction to form a substituted pyrrolidine from an amine-tethered alkyne. nih.gov | Copper catalyst nih.gov |

| Iminyl Radical Cyclization | Cyclization of an O-phenyloxime tethered to an alkene to form a pyrroline. nsf.gov | Microwave irradiation nsf.gov |

| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane to form pyrrolidine derivatives. nih.gov | Silylborane, photo-irradiation nih.gov |

This table highlights diverse synthetic approaches for creating structural variations within the pyrrolidine ring system.

Linker Chemistry Modulations and Their Synthetic Implications

Cleavable linkers are designed to be stable under certain conditions but can be broken by specific triggers, such as changes in pH or the presence of certain enzymes. symeres.comprecisepeg.com This is a particularly important concept in drug delivery, where a therapeutic agent needs to be released at a specific site. nih.gov Examples of cleavable linkers include hydrazones, which are acid-sensitive, and peptide sequences that can be cleaved by proteases. nih.govgoogle.com Self-immolative linkers are a class of cleavable linkers that spontaneously degrade after an initial triggering event, ensuring the release of the attached molecule. google.comwipo.int

Non-cleavable linkers provide a stable connection between the two molecular fragments. symeres.com The length, polarity, and flexibility of these linkers can be systematically varied to optimize the desired properties of the final compound. symeres.com For instance, polyethylene (B3416737) glycol (PEG) chains can be incorporated into linkers to enhance solubility and modify pharmacokinetic properties. precisepeg.com

The following table provides examples of different linker types and their potential applications:

| Linker Type | Characteristics | Potential Application |

| Alkyl Chain | Simple, stable, and flexible. | Basic spacer to connect moieties. |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, can increase solubility. | Improve pharmacokinetic properties. precisepeg.com |

| Hydrazone | Cleavable under acidic conditions. | pH-sensitive release of a payload. nih.gov |

| Peptide | Cleavable by specific enzymes (e.g., cathepsins). | Targeted release in specific cellular compartments. google.com |

| Self-immolative | Spontaneous cleavage after a triggering event. | Controlled release of an unmodified payload. google.com |

This table illustrates the diversity of linker chemistries that can be employed to modulate the properties of bifunctional molecules.

Impact of Substituent Patterns on Molecular Function and Target Interactions

The potency and selectivity of this compound derivatives as DAT inhibitors are significantly influenced by the nature and position of substituents on both the benzophenone core and the pyrrolinomethyl group.

Aromatic Ring Substitutions on the Benzophenone Moiety and Their Influence

While direct SAR studies on this compound are limited, research on structurally related benzophenone and diarylmethylpiperazine analogues provides valuable insights into the effects of aromatic ring substitutions.

The presence and position of substituents on the two phenyl rings of the benzophenone scaffold are critical for binding affinity and selectivity towards the dopamine (B1211576) transporter (DAT). Studies on related diarylmethylpiperazine analogues, which also feature two phenyl rings, have shown that substitutions on these rings can dramatically alter activity. For instance, in a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogues, the introduction of electron-withdrawing groups, such as fluorine, at the para-position of the phenyl rings was found to be beneficial for DAT binding affinity.

In the broader context of benzophenone-containing compounds, substitutions have been shown to modulate various biological activities. For example, in a series of 2-aminobenzophenone (B122507) derivatives developed as antimitotic agents, the introduction of an amino group at the ortho position of one of the benzophenone rings played a crucial role in enhancing their growth inhibitory activity. mdpi.com This highlights the importance of the substitution pattern on the benzophenone core for specific biological outcomes.

The following table summarizes the impact of aromatic ring substitutions on the activity of benzophenone-related compounds, drawing inferences for this compound derivatives as potential DAT inhibitors.

| Substitution Position | Substituent Type | Inferred Effect on DAT Affinity | Reference |

| para-position (Ring A/B) | Electron-withdrawing (e.g., -F, -Cl) | Likely increases affinity | |

| para-position (Ring A/B) | Electron-donating (e.g., -OCH3) | May decrease or have variable effects on affinity | |

| ortho-position (Ring A/B) | Bulky groups | May decrease affinity due to steric hindrance | |

| ortho-position (Ring A/B) | Small polar groups (e.g., -NH2) | Could potentially form additional hydrogen bonds, influencing affinity | mdpi.com |

Note: Ring A and Ring B refer to the two phenyl rings of the benzophenone moiety. The inferences are based on studies of related compound classes.

Heterocyclic Ring Modifications within the Pyrrolinomethyl Group and Functional Correlates

The pyrrolidine ring is a key pharmacophoric element in many potent dopamine transporter (DAT) inhibitors. nih.gov Research on pyrrolidine-containing cathinones has demonstrated that modifications to this heterocyclic ring significantly impact potency and selectivity for DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). nih.govmdpi.com

For instance, the length of the alkyl chain attached to the pyrrolidine ring in synthetic cathinones influences potency at DAT. mdpi.com While this compound has a methyl linker between the pyrrolidine and the benzophenone, variations in this linker or within the pyrrolidine ring itself are expected to alter its interaction with the DAT binding site.

Studies on other pyrrolidine-containing drugs have also highlighted the importance of this moiety. For example, the synthesis of various pyrrolidine derivatives has been a focus in the development of drugs targeting different biological systems. nih.gov

The table below outlines potential modifications to the pyrrolinomethyl group and their likely impact on DAT inhibitory activity, based on data from related compound series.

| Modification | Inferred Effect on DAT Affinity | Rationale | Reference |

| N-methylation of the pyrrolidine ring | May be optimal for potency | Many potent DAT inhibitors possess an N-methylated amine. | |

| Ring expansion (e.g., to piperidine) | Could decrease affinity | The 5-membered pyrrolidine ring often provides an optimal fit in the DAT binding pocket. | nih.gov |

| Ring contraction (e.g., to azetidine) | Likely to decrease affinity | Suboptimal ring size may disrupt key binding interactions. | |

| Substitution on the pyrrolidine ring | Variable effects | Small, polar substituents could enhance binding through additional interactions, while bulky groups may cause steric clashes. |

Conformational Aspects and Their Influence on Ligand-Target Binding Interactions

The DAT undergoes conformational changes upon ligand binding. nih.gov Inhibitors are thought to stabilize a particular conformation of the transporter, preventing the translocation of dopamine. The flexibility of the ligand allows it to adopt a bioactive conformation that maximizes favorable interactions within the binding pocket.

Theoretical conformational analysis on related benzamide (B126) drugs has shown that both folded and extended conformers can be low in energy, and the preferred binding conformation can influence pharmacological activity. For instance, in a study of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, folded conformers were found to be of lower energy for the pyrrolidyl derivative, while extended conformers were favored for the piperidyl analog. This suggests that the nature of the heterocyclic ring can significantly influence the conformational preferences of the molecule.

For this compound, key conformational features include:

The dihedral angle between the two phenyl rings of the benzophenone.

The orientation of the pyrrolinomethyl group relative to the benzophenone core.

The puckering of the pyrrolidine ring.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new compounds and provide insights into the structural features that are important for activity. nih.gov

Several QSAR studies have been conducted on various classes of dopamine transporter (DAT) inhibitors, including those with benzophenone-like scaffolds. mdpi.comnih.gov These studies typically use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of DAT blockers. nih.gov In these studies, the steric and electrostatic fields around the molecules are correlated with their binding affinities. The resulting contour maps can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent inhibitors.

A typical QSAR study on benzophenone-based DAT inhibitors would involve the following steps:

Data Set Selection: A series of this compound analogues with measured DAT binding affinities would be compiled.

Molecular Modeling: The 3D structures of the compounds would be generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical and structural descriptors would be calculated for each molecule.

Model Development: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The insights gained from such QSAR models can be instrumental in the rational design of novel this compound derivatives with improved DAT inhibitory potency and selectivity.

Computational Chemistry and Theoretical Characterization of 4 3 Pyrrolinomethyl Benzophenone

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Molecular Dynamics Simulations and Advanced Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations can provide insights into the conformational flexibility of a molecule, which is particularly relevant for a compound like 4-(3-Pyrrolinomethyl)benzophenone with its flexible pyrrolinomethyl group. MD studies have been performed on various benzophenone (B1666685) derivatives to understand their dynamic behavior and interactions.

Advanced Theoretical Approaches in Chemical Reactivity and Reaction Pathway Prediction

Beyond standard DFT calculations, more advanced theoretical methods can be used to predict the pathways of chemical reactions, including transition states and activation energies. These methods are computationally intensive but provide a deeper understanding of reaction mechanisms.

Computational Prediction of Spectroscopic Properties and Vibrational Modes

Computational methods can predict spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions. Such studies have been conducted for benzophenone and its isotopically labeled derivatives.

Molecular Mechanisms of Interaction and Biological Target Engagement of 4 3 Pyrrolinomethyl Benzophenone Analogs

Principles and Applications of Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijcap.in This structure-based method is fundamental in drug discovery for modeling the interaction between a small molecule and a protein at the atomic level. nih.gov The primary objective of molecular docking is to computationally generate the binding pose and affinity, providing insights into the behavior of small molecules within the binding site of target proteins. nih.govresearchgate.net

The process involves two main stages: first, sampling the conformational space of the ligand within the protein's active site, and second, ranking these generated conformations using a scoring function. nih.govnih.gov The ultimate goal is to identify the most favorable binding mode, which ideally corresponds to the lowest energy score. nih.gov Applications of molecular docking are extensive in drug discovery, including virtual screening of large compound libraries to identify potential hits, lead optimization to improve binding affinity and selectivity, and elucidating fundamental biochemical processes. researchgate.netwikipedia.org

A critical aspect of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its protein target. wikipedia.orgbionity.com This prediction is accomplished through the use of mathematical methods known as scoring functions. wikipedia.orgbionity.com After a docking algorithm generates potential binding poses, the scoring function estimates the strength of the association for each pose. wikipedia.org The accuracy of the scoring function has a major impact on the quality and reliability of the molecular docking results. acs.org

There are several classes of scoring functions, each with a different approach to calculating the binding energy:

Physics-Based Scoring Functions: These functions, often based on molecular mechanics force fields, calculate the sum of intermolecular van der Waals and electrostatic interactions between the ligand and protein atoms. nih.govslideshare.net They may also include terms for the internal energy or strain of the ligand upon binding. slideshare.net

Empirical Scoring Functions: These functions are designed to reproduce experimental binding data. slideshare.net They use a regression-based approach, summing up weighted energy terms such as hydrogen bonds, hydrophobic contacts, and the loss of rotatable bonds upon binding to calculate the affinity. bionity.comnih.gov Examples include LigScore, PLP, and ChemScore. acs.org

Knowledge-Based Scoring Functions: These functions derive statistical potentials from the frequency of atom-pair interactions observed in databases of experimentally determined protein-ligand complex structures, like the Protein Data Bank (PDB). nih.govslideshare.netarxiv.org The core assumption is that more frequent interactions are more energetically favorable. arxiv.org

Machine Learning-Based Scoring Functions: A more recent approach, these functions use machine learning algorithms, such as deep learning models, trained on large datasets of protein-ligand complexes and their experimental binding affinities to improve prediction accuracy. nih.govconsensus.appnih.gov

The table below summarizes the main types of scoring functions used in molecular docking.

| Scoring Function Type | Principle | Examples |

|---|---|---|

| Physics-Based | Calculates affinity based on physical atomic interactions like van der Waals and electrostatic forces. slideshare.net | AutoDock nih.gov |

| Empirical | Uses weighted energy terms derived from experimental data to estimate binding energy. nih.gov | X-Score, ChemScore nih.gov |

| Knowledge-Based | Derives potentials from statistical analysis of atom-pair frequencies in known 3D structures. arxiv.org | DrugScore acs.org |

| Machine Learning-Based | Employs algorithms trained on large datasets to predict binding affinity with high accuracy. nih.govconsensus.app | DeepDTAF consensus.app |

Beyond predicting affinity, molecular docking is crucial for determining the binding mode—the specific three-dimensional orientation and conformation of a ligand within a protein's binding site. nih.govnih.gov The predicted binding mode, or "pose," allows for a detailed rationalization of a compound's biological activity in terms of its specific interactions with the protein. acs.org

By analyzing the top-ranked docked poses, researchers can visualize and identify the key intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen bonds

Hydrophobic interactions

Electrostatic forces

Van der Waals forces

This analysis reveals which specific amino acid residues in the binding pocket are critical for recognizing and binding the ligand. acs.orgnepjol.info Identifying these key residues is essential for understanding protein function and for structure-based drug design. nepjol.infonih.gov For example, a docking study might reveal that a benzophenone (B1666685) moiety interacts with hydrophobic residues while a pyrrolidine (B122466) ring forms a crucial hydrogen bond with a specific tyrosine or aspartic acid residue. acs.org This detailed structural information is invaluable for designing more potent and selective analogs by modifying the ligand to enhance these favorable interactions.

Investigation of Specific Enzyme and Receptor Interactions

The structural motifs of 4-(3-Pyrrolinomethyl)benzophenone, namely the pyrrolidine and benzophenone cores, are found in various pharmacologically active compounds. Molecular modeling and experimental assays have shown that these derivatives can interact with a range of important biological targets.

Pyrrolidine derivatives are a well-established class of compounds that can act as inhibitors of monoamine transporters, which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine transporter (NET). nih.govnih.gov These transporters regulate the concentration of key neurotransmitters in the synaptic cleft, and their inhibition is a therapeutic strategy for various neurological conditions. nih.gov

Pharmacophore-based studies have led to the discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. nih.gov Research into analogs of pyrovalerone, which features a 2-pyrrolidin-1-yl-pentan-1-one structure, has yielded compounds that are potent and selective inhibitors of DAT and NET, with generally low activity at SERT. nih.gov This selectivity is a key aspect of their pharmacological profile.

The table below presents binding and inhibition data for a potent 3,4-disubstituted pyrrolidine analog, demonstrating its activity across the three major monoamine transporters.

| Compound | [3H]mazindol Binding (Ki, µM) | Dopamine Reuptake Inhibition (Ki, µM) | Serotonin Reuptake Inhibition (Ki, µM) | Norepinephrine Reuptake Inhibition (Ki, µM) |

|---|---|---|---|---|

| Analog 12 | 0.084 | 0.20 | 0.23 | 0.031 |

Data sourced from a study on 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors. nih.gov

Benzophenone derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. ufop.brscielo.br COX enzymes, existing as isoforms COX-1 and COX-2, are key to the production of prostaglandins, which are inflammatory mediators. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting these enzymes. nih.gov

Molecular docking studies have been employed to predict the inhibitory potential of benzophenone derivatives against COX-1 and COX-2. ufop.brnih.gov These studies evaluate the binding energy (e.g., Glide Score or GScore) of the compounds within the active sites of the enzymes. ufop.brscielo.br For instance, certain 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside and 4-hydroxy-4'-methoxybenzophenone derivatives showed favorable docking scores and were subsequently confirmed through in vitro enzymatic assays to selectively inhibit COX-2 and COX-1, respectively. ufop.brscielo.br The docking analysis suggested that the benzophenone moiety can interact with key residues in the COX active site, such as TYR355 and ARG120, in a manner similar to established NSAIDs like ketoprofen and indomethacin. nih.gov

The table below shows the results from a molecular docking study of benzophenone derivatives against COX-1 and COX-2.

| Compound | Target Enzyme | Glide Score (GScore, kcal/mol) | In Vitro Activity |

|---|---|---|---|

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 | -13.504 | Selective COX-2 Inhibitor |

| 4-hydroxy-4'-methoxybenzophenone (5) | COX-1 | -11.330 (for COX-2) | Selective COX-1 Inhibitor |

| 4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (7) | COX-1 | -14.169 | Not specified |

| 4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (7) | COX-2 | -13.504 | Not specified |

Data from a study evaluating benzophenone derivatives as dual anti-inflammatory and antiproliferative agents. ufop.brscielo.br

The inhibition of protein kinases is a cornerstone of modern cancer therapy. brieflands.com Several classes of kinase inhibitors possess structural features reminiscent of benzophenone and pyrrolidine derivatives. Specifically, targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and its family member HER2 (ErbB2) is a proven strategy for treating various cancers, including non-small cell lung cancer (NSCLC). nih.govmdpi.com

Acquired resistance to first-generation EGFR inhibitors can occur through mechanisms such as the T790M mutation or the amplification of another receptor tyrosine kinase, c-Met. nih.gov This has driven the development of dual inhibitors that can target multiple kinases simultaneously. mdpi.comnih.gov Novel 4-phenoxyquinazoline derivatives have been designed as potent dual EGFR/c-Met inhibitors. nih.gov Similarly, thiophene-based compounds have been developed as dual EGFR/HER2 inhibitors, binding competitively to the ATP-binding site of the kinase domain. mdpi.commdpi.com Molecular modeling of these compounds shows key interactions, including hydrogen bonding and hydrophobic contacts within the kinase hinge region, which are critical for their inhibitory activity. mdpi.com

The table below summarizes the inhibitory activity of representative dual kinase inhibitors against their target enzymes and cancer cell lines.

| Compound Class | Target Kinases | Example Compound | Inhibitory Activity (IC50 / Ki) |

|---|---|---|---|

| 4-Phenoxyquinazoline Derivative | EGFR, c-Met | H-22 | EGFRWT: 64.8 nM; EGFRL858R/T790M: 305.4 nM; c-Met: 137.4 nM nih.gov |

| Thiophene-based Acetamide Derivative | EGFR, HER2 | 21a | EGFR: 0.47 nM; HER2: 0.14 nM mdpi.com |

Tubulin Polymerization Inhibition Mechanisms

Benzophenone derivatives have been identified as a significant class of compounds that inhibit tubulin polymerization, a critical process in cell division, making them a target for cancer chemotherapy. nih.gov These agents primarily function by interacting with the colchicine binding site on the β-subunit of tubulin. nih.govmdpi.comnih.gov The binding of these analogs to this site disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov This interference with microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis, or programmed cell death. nih.govrsc.org

The mechanism involves the benzophenone scaffold acting as a pharmacophore that fits into the colchicine pocket at the interface between the α- and β-tubulin subunits. nih.gov This binding event prevents the curved tubulin dimers from adopting the straight conformation necessary for incorporation into a growing microtubule, thus inhibiting polymerization. nih.gov Structure-activity relationship (SAR) studies of various benzophenone analogs have revealed that the nature and position of substituents on the phenyl rings significantly influence their inhibitory potency. For instance, compounds like phenstatin, which contains a benzophenone core, have demonstrated potent inhibition of cancer cell growth by targeting the colchicine binding site. nih.gov Research has led to the synthesis of numerous benzophenone derivatives with potent antimitotic activities and the ability to overcome challenges like poor water solubility through the creation of prodrugs. nih.govmdpi.com

Molecular docking studies have further elucidated the binding interactions, confirming that these compounds occupy the colchicine binding site and revealing key interactions with amino acid residues within the pocket. nih.gov The disruption of microtubule function by these inhibitors not only affects mitosis but can also interfere with other cellular processes that depend on a dynamic microtubule network, such as intracellular transport and cell structure maintenance. nih.gov

Table 1: Examples of Benzophenone Analogs and Related Compounds as Tubulin Polymerization Inhibitors

| Compound/Class | Target Site | Mechanism of Action | Key Findings |

|---|---|---|---|

| Phenstatin | Colchicine binding site on tubulin | Inhibits tubulin polymerization, leading to G2/M cell cycle arrest. nih.gov | Potently inhibits cancer cell growth. nih.gov |

| Compound 10a (Benzophenone Derivative) | Tubulin | Potent tubulin polymerization inhibitor. rsc.org | Exhibited IC50 values of 0.029–0.062 μM in five human cancer cell lines; induces G2/M arrest and apoptosis. rsc.org |

| BPR0L075 | Colchicine binding site on tubulin | Inhibits tubulin polymerization, leading to antimitotic activity. nih.gov | Shows potent in vitro anticancer activity against a variety of human tumor cell lines. nih.gov |

| CKD-516 (Prodrug of a Benzophenone Analog) | Tubulin | The active compound inhibits tubulin polymerization. nih.gov | A water-soluble prodrug that releases the potent inhibitor in vivo; progressed to phase 1 clinical trials. nih.gov |

α-Amylase Enzyme Interactions

Analogs structurally related to this compound, specifically those containing a benzoic acid or phenolic acid core, have been investigated for their ability to inhibit α-amylase. nih.govnih.gov α-Amylase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars. plu.edufrontiersin.org Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a common concern in type 2 diabetes. frontiersin.orgmdpi.com

The inhibitory mechanism of these compounds involves direct binding to the enzyme. nih.gov Studies on benzoic acid derivatives indicate that the primary forces governing this interaction are hydrogen bonds, with hydrophobic forces playing a less significant role. nih.govnih.gov Molecular docking simulations have shown that these inhibitors can fit into the active site cleft of the α-amylase enzyme, interacting with key amino acid residues responsible for catalysis. nih.govresearchgate.net

Structure-activity relationship studies have provided insights into which chemical features enhance inhibitory activity. For example, the position and number of hydroxyl groups on the benzene (B151609) ring of phenolic acids significantly affect their potency. nih.gov A hydroxyl group at the 2-position of the benzoic acid core has been shown to have a strong positive effect on inhibitory activity, while methoxylation at the same position or hydroxylation at the 5-position can have a negative effect. nih.govnih.gov The strongest inhibition among a series of tested phenolic acids was observed with 2,3,4-trihydroxybenzoic acid. nih.gov These findings suggest that the specific arrangement of hydrogen bond donors and acceptors on the inhibitor molecule is crucial for effective binding to the α-amylase active site. nih.gov

Table 2: Structure-Activity Relationship of Benzoic Acid Analogs on α-Amylase Inhibition

| Substituent/Structural Feature | Position on Benzene Ring | Effect on α-Amylase Inhibition | Primary Interaction Type |

|---|---|---|---|

| Hydroxyl Group (-OH) | 2-position | Strong positive effect nih.govnih.gov | Hydrogen Bonding nih.govnih.gov |

| Hydroxyl Group (-OH) | 5-position | Negative effect nih.govnih.gov | Hydrogen Bonding nih.govnih.gov |

| Methoxy Group (-OCH3) | 2-position | Negative effect nih.govnih.gov | Steric/Electronic Effects |

| Multiple Hydroxyl Groups | 2,3,4-positions | Strongest inhibitory effect in tested series nih.gov | Hydrogen Bonding nih.govnih.gov |

Photoaffinity Labeling as a Mechanistic Probe in Chemical Biology (General Benzophenone Applications)

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology to identify and characterize biomolecular interactions, particularly between small molecules and proteins. nih.gov This method utilizes a photoaffinity probe, which is a molecule typically composed of three parts: a pharmacophore that recognizes a specific biological target, a photoreactive group, and often a reporter tag (like biotin or a fluorophore) for detection and enrichment. mdpi.comscispace.com The benzophenone moiety is one of the most widely used photoreactive groups in PAL. nih.govscispace.com

Upon irradiation with long-wavelength UV light (typically around 350-360 nm), the benzophenone group is excited to a triplet diradical state. scispace.com This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond, which is ubiquitous in biological macromolecules, to form a stable covalent bond. scispace.comnih.gov This process effectively and irreversibly cross-links the probe to its interacting partner. mdpi.com One of the key advantages of benzophenone is its chemical stability in the dark and its activation by a wavelength of light that is less likely to cause damage to proteins compared to other photoprobes like aryl azides. nih.govtandfonline.com

Elucidation of Protein-Ligand and Protein-Protein Interaction Sites

Benzophenone-based photoaffinity labeling is a cornerstone technique for mapping the specific binding sites of ligands on their protein targets. nih.govnih.gov Once a probe binds non-covalently to its target protein, UV irradiation triggers the benzophenone group to form a covalent bond with the nearest amino acid residue(s) in the binding pocket. nih.gov After cross-linking, the protein can be isolated and subjected to proteomic analysis. nih.gov

The general workflow involves several steps: incubation of the probe with the protein or cell lysate, UV irradiation to induce cross-linking, enrichment of the labeled protein (often via a biotin tag on the probe), and finally, enzymatic digestion of the protein followed by mass spectrometry (MS/MS) analysis. scispace.comnih.gov This MS/MS analysis identifies the specific peptide fragment that is covalently modified by the probe, thereby pinpointing the ligand's binding site within the protein's primary structure. tandfonline.comnih.gov This approach has been successfully used to localize the interaction site of drugs with their enzyme targets, such as mapping the binding site of an HIV drug analog to the HIV-1 integrase enzyme. nih.gov The precision of this technique provides invaluable data for understanding drug mechanisms and for structure-based drug design. tandfonline.com

Identification of Novel Biomolecular Targets and Binding Pockets

Beyond defining known interaction sites, benzophenone-based PAL is instrumental in the de-orphaning of drugs and the discovery of new biological targets for bioactive small molecules. nih.govacs.org In phenotype-based drug discovery, a compound may be found to have a desirable biological effect, but its molecular target is unknown. A photoaffinity probe based on the compound's structure can be synthesized and used to "fish" for its binding partners in a complex cellular environment, such as a cell lysate or even in living cells. nih.govscispace.com

After the probe is introduced to the proteome and cross-linked via UV irradiation, the covalently tagged proteins are isolated and identified using mass spectrometry. nih.gov This strategy can reveal previously unknown "off-targets" of existing drugs or identify the primary targets of novel compounds. nih.gov For example, this method has been used to profile the protein interactions of entire libraries of small molecules to map the "ligandability" of the proteome. nih.gov By identifying the proteins that are specifically labeled by the probe (and where labeling is competed by an excess of the original, unlabeled compound), researchers can uncover novel targets and pathways affected by the molecule. nih.gov This provides crucial information for drug development, understanding mechanisms of action, and discovering new therapeutic opportunities. acs.org

Future Prospects and Emerging Research Areas for 4 3 Pyrrolinomethyl Benzophenone

Development of Novel and Efficient Synthetic Routes for Complex Analogs

Advanced Structure-Activity Relationship and Rational Drug Design Strategies

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery. For 4-(3-pyrrolinomethyl)benzophenone, researchers are employing advanced structure-activity relationship (SAR) studies and rational drug design to create more potent and selective compounds. nih.gov This involves identifying the key structural features of the molecule that are responsible for its biological effects. By making targeted modifications to these features, scientists can design new analogs with improved properties. nih.gov This rational, structure-based approach helps to minimize trial-and-error in the drug discovery process, making it more efficient and cost-effective. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Discovery and Optimization

Applications of AI/ML in Drug Discovery

| Application | Description | Key Benefits |

|---|---|---|

| Predictive Modeling | Using algorithms to predict the properties and activities of molecules. | Faster screening of potential drug candidates. technologynetworks.com |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space. |

| Synthesis Planning | Optimizing chemical reaction pathways for efficiency and yield. researchgate.net | Reduced cost and time in chemical synthesis. researchgate.net |

Exploration of Polypharmacological Profiles and Multi-Target Ligands

Many complex diseases involve multiple biological targets. The "one drug, one target" approach has often proven insufficient for treating such conditions. mdpi.com As a result, there is growing interest in developing multi-target-directed ligands (MTDLs) – single molecules that can interact with multiple targets simultaneously. nih.govmdpi.com Researchers are exploring the polypharmacological profiles of this compound and its analogs to see if they can be developed as MTDLs. nih.gov This approach could lead to more effective treatments for diseases like neurodegenerative disorders, where multiple pathways are involved. nih.govmdpi.comresearchgate.net The pyrrole (B145914) core, a key feature of this compound, is known for its broad pharmacological profile, making it a promising scaffold for the design of MTDLs. nih.gov

Key Targets for Multi-Target Ligands

| Target Class | Relevance to Disease | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Often involved in disease progression. | Neurodegenerative diseases, Cancer nih.gov |

| Receptors | Mediate cellular signaling pathways. | Central Nervous System Disorders nih.gov |

| Ion Channels | Regulate the flow of ions across cell membranes. | Cardiovascular diseases |

Applications in Advanced Chemical Biology Probes

Beyond its potential as a therapeutic agent, this compound and its derivatives have applications as advanced chemical biology probes. The benzophenone (B1666685) group, for example, is a well-known photophore that can be used in photoaffinity labeling experiments to identify the binding partners of a molecule within a cell. mdpi.com These probes are valuable tools for studying biological processes and elucidating the mechanisms of drug action. The development of new probes based on the this compound scaffold could provide new insights into cellular function and disease pathology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(3-Pyrrolinomethyl)benzophenone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or McMurry coupling, with optimization focusing on:

- Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency (e.g., aryl-pyrrolinomethyl bond formation) .

- Temperature : Reactions typically proceed at 80–120°C; higher temperatures may accelerate side reactions like over-chlorination in related derivatives .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Yield Monitoring : Use HPLC or TLC to track progress and adjust reaction time (typically 12–24 hours) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies pyrrolinomethyl protons (δ 2.5–3.5 ppm) and benzophenone aromatic signals (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl resonance (~195 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z ~317 (C₁₈H₁₅NO) validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) confirm functional groups .

Q. How does the pyrrolinomethyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility Testing : Use shake-flask methods in solvents (e.g., water, ethanol, DMSO) and measure via UV-Vis spectroscopy. The pyrrolinomethyl group enhances hydrophilicity compared to unsubstituted benzophenones .

- pH Stability : Conduct accelerated degradation studies (e.g., 25–40°C, pH 1–13). The tertiary amine in pyrrolinomethyl may protonate under acidic conditions, increasing solubility but reducing thermal stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between predicted and observed reactivity in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies of competing pathways (e.g., nucleophilic substitution vs. oxidation). For example, discrepancies in chlorination reactivity (predicted vs. experimental) were resolved by modeling transition states in related benzophenones .

- Docking Studies : Map electrostatic potential surfaces to predict binding interactions in biological assays, aiding SAR refinement .

Q. What experimental strategies mitigate challenges in studying the photodegradation pathways of this compound?

- Methodological Answer :

- Light Exposure Setup : Use UV lamps (λ = 254–365 nm) in controlled environments (N₂ vs. O₂ atmospheres). Monitor degradation via LC-MS to identify quinone or carboxylic acid byproducts .

- Radical Trapping : Add tert-butanol or TEMPO to quench reactive oxygen species, clarifying primary vs. secondary degradation mechanisms .

Q. How do electron-donating/withdrawing substituents on the benzophenone core affect the compound’s bioactivity?

- Methodological Answer :

- SAR Protocol : Synthesize derivatives with substituents (e.g., -Cl, -OCH₃, -NO₂) at the 2-, 3-, or 4-positions. Test antimicrobial activity via MIC assays or anticancer potency via MTT assays. Chlorine at the 4-position (as in 2,4-dichloro derivatives) enhances cytotoxicity by 40% compared to methyl groups .

- Lipophilicity Analysis : Calculate logP values (e.g., XLogP3 ~4.6) to correlate substituent effects with membrane permeability .

Q. What advanced separation techniques are required to isolate this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation. Monitor fractions via NMR to confirm structure .

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray diffraction, resolving stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.